molecular formula C4H6Cl2O2 B140004 2-(2-Chloroethoxy)acetyl Chloride CAS No. 39229-33-9

2-(2-Chloroethoxy)acetyl Chloride

Cat. No.: B140004
CAS No.: 39229-33-9
M. Wt: 156.99 g/mol
InChI Key: RTSGMUHVJLAAAU-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(2-Chloroethoxy)acetyl Chloride undergoes various chemical reactions, primarily nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of hydrogen chloride as a by-product . Common reagents used in these reactions include alcohols, amines, and thiols. The major products formed from these reactions depend on the nucleophile used. For example, reacting with an alcohol would produce an ester, while reacting with an amine would produce an amide .

Scientific Research Applications

2-(2-Chloroethoxy)acetyl Chloride is widely used in scientific research, particularly in organic synthesis. It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In the field of biology, it is used to modify biomolecules, aiding in the study of biological pathways and mechanisms. In the industrial sector, it is used in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)acetyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Properties

IUPAC Name

2-(2-chloroethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c5-1-2-8-3-4(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSGMUHVJLAAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597712
Record name (2-Chloroethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39229-33-9
Record name 2-(2-Chloroethoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39229-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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